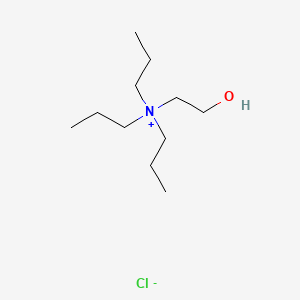
1H-Imidazole, 1-(2-naphthalenylmethyl)-
Overview
Description
1H-Imidazole is a heterocyclic compound. Its molecular formula is C3H4N2 and it has a molecular weight of 68.0773 . It’s a key component in many important biological processes.
Molecular Structure Analysis
The molecular structure of 1H-Imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . For “1H-Imidazole, 1-(2-naphthalenylmethyl)-”, it would have an additional naphthalenylmethyl group attached to one of the carbon atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 1H-Imidazole, it has a density of 1.1±0.1 g/cm3, a boiling point of 415.3±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis and Pharmacokinetics
- One-Pot Synthesis for Antiinflammatory and Analgesic Agents : A one-pot synthesis method for creating nonacidic antiinflammatory and analgesic agents, including 1H-Imidazole derivatives, has been described. These compounds have been utilized in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
Optical and Electroluminescent Properties
- Mechanochromism and Ratiometric Sensing : 1H-Imidazole derivatives exhibit solid-state bright white-light emission and mechanochromic behavior. They are also utilized as ratiometric luminescence sensors for Al3+ and pyrophosphate in solution (Sinha et al., 2019).
- Organic Light-Emitting Diodes (OLEDs) : Naphtho[1,2‐d]imidazole derivatives, including 1H-Imidazole based compounds, have been developed for use in deep-blue OLEDs. They show superior performance in terms of electron injection and quantum efficiency (Liu et al., 2015).
Structural and Molecular Design
- Crystal Structures for Catalysis : The crystal structures of substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts in nucleoside coupling reactions, have been reported. These studies contribute to understanding the steric interactions and molecular design of imidazole derivatives (Bats et al., 2013).
Biological and Chemical Applications
- Anticonvulsant Agents : 1-(Naphthylalkyl)-1H-imidazole derivatives have shown potent anticonvulsant activity. The oxygen function in these compounds provides a high therapeutic index between anticonvulsant and depressant activity (Walker et al., 1981).
- Green Synthesis of Benzimidazoles : Benzimidazoles, including 1H-Imidazole derivatives, have been synthesized using environmentally friendly methods. These compounds are vital in drug design due to their structural versatility (Nikpassand & Pirdelzendeh, 2016).
Photoluminescence Enhancement
- Enhancing Photoluminescence : The synthesis of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its binding to superparamagnetic nanoparticles have been investigated. This enhances the photophysical characteristics, specifically the absorption and emission spectra (Jayabharathi et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Imidazole derivatives can interact with their targets in various ways, potentially leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUNLYGEACGPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243548 | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
CAS RN |
98318-77-5 | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098318775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(naphthalen-2-yl)methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)

![Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3059281.png)